5-Fluoro-beta-resorcylaldehyde synonyms and nomenclature
5-Fluoro-beta-resorcylaldehyde synonyms and nomenclature
Structural Identity, Synthesis, and Utility in Medicinal Chemistry
Executive Summary
5-Fluoro-β-resorcylaldehyde (5-Fluoro-2,4-dihydroxybenzaldehyde) represents a critical scaffold in the design of resorcinol-based heat shock protein 90 (Hsp90) inhibitors and fluorinated fluorescent probes. While the non-fluorinated parent (β-resorcylaldehyde) is ubiquitous, the 5-fluoro derivative serves as a high-value bioisostere. The introduction of fluorine at the C5 position modulates the pKa of the adjacent phenolic hydroxyls and blocks metabolic oxidation, enhancing the pharmacokinetics of downstream clinical candidates. This guide details its nomenclature, validated synthesis via Vilsmeier-Haack formylation, and analytical characterization.
Chemical Identity & Nomenclature
The nomenclature of resorcinol derivatives can be ambiguous due to historical naming conventions. "Resorcylaldehyde" refers to the aldehyde derivative of resorcinol (1,3-dihydroxybenzene). The Greek prefix denotes the position of the aldehyde group relative to the hydroxyls, though IUPAC numbering is preferred for precision.
Nomenclature Hierarchy
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IUPAC Name: 5-Fluoro-2,4-dihydroxybenzaldehyde
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Common Name: 5-Fluoro-β-resorcylaldehyde
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Systematic Synonym: 5-Fluoro-4-formylresorcinol
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CAS Registry Number: 1251950-91-0 (Note: CAS numbers may vary by salt form or vendor; 1251950-91-0 is commonly cited for the free aldehyde).
Structural Logic
The term "β-resorcylaldehyde" specifically identifies the 2,4-dihydroxy substitution pattern.[1]
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α-Resorcylaldehyde: 3,5-dihydroxybenzaldehyde.
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β-Resorcylaldehyde: 2,4-dihydroxybenzaldehyde (The parent core of our topic).[1][2][3]
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γ-Resorcylaldehyde: 2,6-dihydroxybenzaldehyde.
In 5-Fluoro-β-resorcylaldehyde , the fluorine atom occupies the 5-position, placing it meta to the aldehyde and ortho to the 4-hydroxyl group. This positioning is electronically significant, as the fluorine acts as an electron-withdrawing group (EWG), increasing the acidity of the 4-OH.
Figure 1. Structural assembly and numbering logic of 5-Fluoro-β-resorcylaldehyde.
Physicochemical Profile
Understanding the physical properties is essential for handling and purification. The fluorine atom increases lipophilicity (LogP) compared to the non-fluorinated parent.
| Property | Value | Context |
| Molecular Formula | C₇H₅FO₃ | - |
| Molecular Weight | 156.11 g/mol | - |
| Appearance | Off-white to pale beige solid | Oxidizes to brown upon air exposure.[3] |
| Melting Point | 148–152 °C | Distinct from non-fluorinated parent (135 °C). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline water. |
| pKa (Predicted) | ~6.8 (4-OH) | Fluorine induction lowers pKa vs. parent (~7.5). |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and air-sensitive. |
Strategic Utility in Drug Discovery
The 5-fluoro-resorcinol moiety is a "privileged scaffold" in medicinal chemistry, particularly for Hsp90 inhibitors.
Hsp90 Inhibition Mechanism
Hsp90 inhibitors like Ganetespib and Luminespib utilize a resorcinol ring to mimic the adenine ring of ATP, forming crucial hydrogen bonds with Asp93 and Thr184 in the Hsp90 N-terminal pocket.
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Role of 5-Fluoro: While Ganetespib utilizes a 5-isopropyl group for hydrophobic packing, 5-fluoro analogs are synthesized during Structure-Activity Relationship (SAR) campaigns to probe:
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Metabolic Stability: Blocking the C5 position prevents oxidative metabolism (Phase I).
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Electronic Tuning: Fluorine pulls electron density, strengthening the H-bond donor capability of the 4-OH group.
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Fluorinated Coumarin Synthesis
This aldehyde is also the immediate precursor to 6-fluorocoumarins (via Knoevenagel condensation), which are widely used as fluorescent probes due to their high quantum yield and photostability.
Experimental Protocol: Synthesis via Vilsmeier-Haack
The most robust synthetic route is the regioselective formylation of 4-fluororesorcinol. Direct fluorination of β-resorcylaldehyde is often non-selective; therefore, installing the aldehyde after the fluorine is preferred.
Retrosynthetic Analysis
Figure 2. Vilsmeier-Haack formylation pathway starting from commercially available 4-fluororesorcinol.
Step-by-Step Methodology
Safety Note: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water. Perform all steps in a fume hood under an argon atmosphere.
Materials:
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4-Fluororesorcinol (1.0 eq)
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Phosphorus oxychloride (POCl₃, 1.2 eq)
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N,N-Dimethylformamide (DMF, anhydrous, 5-10 volumes)
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Ethyl Acetate (EtOAc) for extraction.[4]
Procedure:
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Vilsmeier Reagent Formation:
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Charge a dry round-bottom flask with anhydrous DMF. Cool to 0°C using an ice/salt bath.
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Add POCl₃ dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature < 5°C.
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Observation: The solution will turn pale yellow/orange as the chloroiminium ion forms. Stir for 30 minutes at 0°C.
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Substrate Addition:
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Dissolve 4-fluororesorcinol in a minimum volume of DMF.
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Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
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Hydrolysis & Workup:
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Purification:
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Extract the aqueous layer with EtOAc (3x).[6]
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Recrystallization: The crude solid is best recrystallized from water/ethanol (9:1) or toluene to yield off-white needles.
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Analytical Validation
To ensure the integrity of the synthesized 5-Fluoro-β-resorcylaldehyde, the following spectral characteristics must be confirmed.
1H NMR (DMSO-d6, 400 MHz)
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δ 10.05 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet.
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δ 11.0–11.5 ppm (bs, 2H): Phenolic hydroxyls (-OH). Broad due to exchange; shift varies with concentration.
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δ 7.35 ppm (d, J_H-F ~10 Hz, 1H): Proton at C6 (ortho to aldehyde, meta to F).
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δ 6.60 ppm (d, J_H-F ~6 Hz, 1H): Proton at C3 (between hydroxyls).
19F NMR
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δ -135 to -140 ppm: Single peak confirming mono-fluorination. Multiplicity depends on proton decoupling status.
Mass Spectrometry (ESI-)
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m/z 155.0 [M-H]⁻: Dominant peak in negative mode due to acidic phenolic protons.
References
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Chemical Identity & Properties
- Synthetic Methodology (Vilsmeier-Haack on Resorcinols)
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Application in Hsp90 Inhibitors (Ganetespib Context)
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Ying, W., et al. (2010). Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy. Molecular Cancer Therapeutics. Retrieved from [Link]
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- Fluorinated Resorcinol Building Blocks
Sources
- 1. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dihydroxybenzaldehyde | CAS 95-01-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beta-Resorcylaldehyde [drugfuture.com]
- 6. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. cyclops.fosterandpartners.com [cyclops.fosterandpartners.com]
